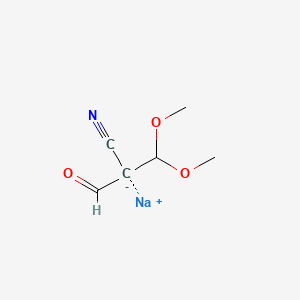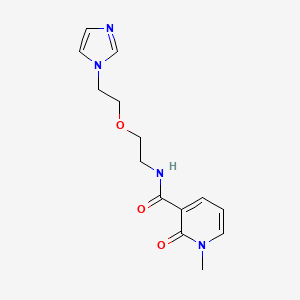
N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)-2-(m-tolyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)-2-(m-tolyl)acetamide, also known as JNJ-40411813, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This molecule is a selective antagonist of the kappa opioid receptor (KOR), which is involved in the regulation of pain, stress, and addiction.
Mecanismo De Acción
N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)-2-(m-tolyl)acetamide is a selective antagonist of the KOR, which is a member of the opioid receptor family. The KOR is widely distributed in the central nervous system and is involved in the regulation of pain, stress, and addiction. The binding of this compound to the KOR blocks the activation of the receptor by endogenous opioid peptides, such as dynorphins. This results in a reduction in the activity of the KOR signaling pathway, which has been implicated in the development of addiction.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. In vitro studies have shown that this compound is a selective antagonist of the KOR, with no significant activity at other opioid receptors. In vivo studies have shown that this compound is able to cross the blood-brain barrier and selectively block the KOR in the brain. This results in a reduction in the activity of the KOR signaling pathway, which has been implicated in the regulation of pain, stress, and addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)-2-(m-tolyl)acetamide has several advantages for lab experiments. The compound is highly selective for the KOR, which allows for the specific targeting of this receptor in experiments. In addition, this compound has been shown to be effective in reducing the rewarding effects of drugs of abuse, which makes it a useful tool for the study of addiction. However, there are also some limitations to the use of this compound in lab experiments. The compound has a relatively short half-life, which may limit its usefulness in certain experiments. In addition, the synthesis of this compound is complex and may be difficult to reproduce in some labs.
Direcciones Futuras
There are several future directions for the study of N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)-2-(m-tolyl)acetamide. One area of research is the development of new treatments for addiction based on the compound. This compound has shown promising results in preclinical studies for the treatment of addiction, and further research is needed to determine its potential as a therapeutic agent. Another area of research is the study of the KOR signaling pathway and its role in the regulation of pain, stress, and addiction. This compound is a useful tool for the study of this pathway, and further research may lead to the development of new treatments for these conditions. Finally, the synthesis of this compound may be optimized to make it more accessible for research purposes.
Métodos De Síntesis
The synthesis of N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)-2-(m-tolyl)acetamide was first reported by Johnson & Johnson Pharmaceutical Research and Development in 2015. The method involves a series of chemical reactions starting from commercially available starting materials. The key step in the synthesis is the formation of the piperidine ring, which is achieved through a cyclization reaction. The final product is obtained after several purification steps, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)-2-(m-tolyl)acetamide has been studied extensively for its potential therapeutic applications. The compound has shown promising results in preclinical studies for the treatment of pain, stress, and addiction. In particular, this compound has been shown to be effective in reducing the rewarding effects of drugs of abuse, such as cocaine and opioids, without producing aversive effects. This suggests that this compound may be a useful tool in the development of new treatments for addiction.
Propiedades
IUPAC Name |
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-15-6-5-7-16(12-15)13-20(24)22-17-9-10-18(19(14-17)26-2)23-11-4-3-8-21(23)25/h5-7,9-10,12,14H,3-4,8,11,13H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSWYUCGRSWALEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC2=CC(=C(C=C2)N3CCCCC3=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4,4,4-Trifluoro-1-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]butan-1-one](/img/structure/B2453107.png)
![1-[4-[4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2453108.png)


![N-(8-Oxaspiro[4.5]decan-4-yl)prop-2-enamide](/img/structure/B2453113.png)



![N,N-diethyl-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2453117.png)
![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2453123.png)
